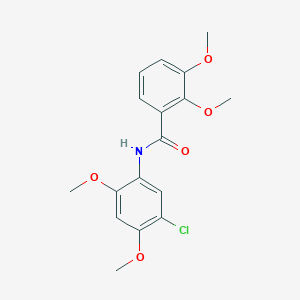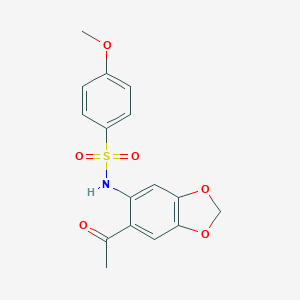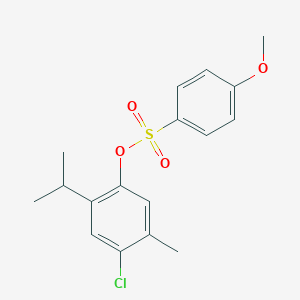
N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide, also known as CDMB, is a compound that has been widely studied for its potential therapeutic applications. CDMB is a member of the benzamide family of compounds and has been found to exhibit a range of biological activities, including antitumor and anti-inflammatory effects.
作用機序
The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide is not fully understood, but several studies have provided insights into its mode of action. This compound has been found to inhibit the activity of several enzymes, including topoisomerase II, which is involved in DNA replication and transcription. This compound has also been found to inhibit the activity of histone deacetylases, which are involved in regulating gene expression. These effects may contribute to the antitumor and anti-inflammatory effects of this compound.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. Inflammatory cytokines and chemokines have been found to be downregulated by this compound, which may contribute to its anti-inflammatory effects. Additionally, this compound has been found to inhibit the activity of several enzymes, including topoisomerase II and histone deacetylases.
実験室実験の利点と制限
N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has been found to exhibit potent antitumor and anti-inflammatory effects, making it a promising candidate for further research. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its mode of action. Additionally, this compound has not been extensively studied in animal models, and its toxicity and pharmacokinetics need to be further investigated.
将来の方向性
There are several future directions for the research of N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide. One potential application of this compound is in the treatment of cancer. Further studies are needed to investigate the antitumor effects of this compound in animal models and to determine its toxicity and pharmacokinetics. Additionally, more research is needed to elucidate the mechanism of action of this compound and to identify its molecular targets.
Another potential application of this compound is in the treatment of inflammatory diseases. Further studies are needed to investigate the anti-inflammatory effects of this compound in animal models and to determine its toxicity and pharmacokinetics. Additionally, more research is needed to identify the molecular targets of this compound in the inflammatory pathway.
In conclusion, this compound is a promising compound that has been extensively studied for its potential therapeutic applications. Its antitumor and anti-inflammatory effects make it a promising candidate for further research. However, more research is needed to elucidate its mechanism of action, toxicity, and pharmacokinetics, and to identify its molecular targets.
合成法
The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide involves the reaction of 5-chloro-2,4-dimethoxyaniline with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure this compound. This synthesis method has been reported in several research papers and has been found to be efficient and reproducible.
科学的研究の応用
N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of cancer. Several studies have shown that this compound exhibits potent antitumor effects in various cancer cell lines, including breast, lung, and colon cancer cells. This compound has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
In addition to its antitumor effects, this compound has also been found to exhibit anti-inflammatory effects. This compound has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
特性
分子式 |
C17H18ClNO5 |
|---|---|
分子量 |
351.8 g/mol |
IUPAC名 |
N-(5-chloro-2,4-dimethoxyphenyl)-2,3-dimethoxybenzamide |
InChI |
InChI=1S/C17H18ClNO5/c1-21-13-7-5-6-10(16(13)24-4)17(20)19-12-8-11(18)14(22-2)9-15(12)23-3/h5-9H,1-4H3,(H,19,20) |
InChIキー |
SHHIZMAOROYVLY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC(=C(C=C2OC)OC)Cl |
正規SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC(=C(C=C2OC)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Butyl4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B310219.png)












